molecular formula C13H20N2 B7793584 Benzyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine

Benzyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine

Cat. No.: B7793584
M. Wt: 204.31 g/mol
InChI Key: MIFUGVARDDDKRU-ZDUSSCGKSA-N
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Description

Benzyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine is a chiral pyrrolidine derivative of interest in advanced chemical and pharmaceutical research. This compound features a stereospecific structure that makes it a valuable intermediate in synthetic organic chemistry . Pyrrolidine scaffolds are frequently utilized in medicinal chemistry and drug discovery efforts, often serving as key building blocks for the development of pharmacologically active molecules . This chemical is strictly for Research Use Only. It is intended for use in laboratory-scale industrial applications and scientific research. It is not intended for diagnostic or therapeutic use in humans or animals, nor is it for personal use. Researchers handling this compound should refer to the associated Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols. Hazard statements may include harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-N-methyl-1-[(2S)-pyrrolidin-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-15(11-13-8-5-9-14-13)10-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFUGVARDDDKRU-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCN1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C[C@@H]1CCCN1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Investigations of Benzyl Methyl S 1 Pyrrolidin 2 Ylmethyl Amine and Analogues

Enantioselective Control Mechanisms in Chiral Pyrrolidine (B122466) Amine Synthesis

The asymmetric synthesis of pyrrolidine derivatives, such as Benzyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine, relies on precise control over the formation of stereocenters. This is primarily achieved through the strategic use of chiral auxiliaries and catalysts that influence the stereochemical outcome of reactions.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. C2-symmetrical 2,5-disubstituted pyrrolidines are themselves prominent chiral auxiliaries used in a variety of chemical transformations. nih.govresearchgate.net

One effective strategy involves using chiral sulfinyl groups. For instance, the N-tert-butanesulfinyl group has been demonstrated to be a highly effective chiral auxiliary in the 1,3-dipolar cycloaddition reactions of N-tert-butanesulfinylazadienes with azomethine ylides. acs.org In these reactions, the stereochemistry of the final, densely substituted pyrrolidine is dictated by the configuration of the sulfinyl group. The (S)-configuration of the auxiliary can induce a (2S,3R,4S,5R) absolute configuration in the resulting pyrrolidine ring with high levels of diastereoselectivity. acs.org

Another approach utilizes chiral information derived from readily available sources like amino acids. The group of Husson and co-workers demonstrated a method starting from (R)-phenylglycinol. acs.org This chiral auxiliary directs the diastereoselective addition of Grignard reagents to chiral imines and subsequently to 1,3-oxazolidines, ultimately leading to trans-(R,R)-disubstituted pyrrolidines. acs.org The stereochemical outcome is believed to be directed by the alkoxy group of the chiral auxiliary coordinating with the incoming reagent. acs.org

Chiral catalysts offer a more atom-economical approach to enantioselective synthesis by enabling a small amount of a chiral substance to generate a large quantity of an enantiomerically enriched product. A wide range of catalysts, including metal complexes and organocatalysts, have been developed for the synthesis of chiral pyrrolidines.

Metal-Based Catalysts: Transition metals paired with chiral ligands are powerful tools for stereoselective synthesis. For example, catalyst-tuned hydroalkylation of 3-pyrrolines can produce either C2- or C3-alkylated pyrrolidines with high enantioselectivity. organic-chemistry.org Using bisoxazoline (BOX) ligands, cobalt catalysts selectively yield C3-alkylated products (up to 97% ee), while nickel catalysts favor the formation of C2-alkylated isomers. organic-chemistry.org This demonstrates how the choice of metal and ligand can exquisitely tune both regioselectivity and stereoselectivity. organic-chemistry.org

Rhodium catalysts have also been employed effectively. A combination of chiral bicyclo[3.3.0]octadiene ligands with an active rhodium hydroxide (B78521) complex facilitates the highly enantioselective arylation of aliphatic N-tosylaldimines, which can be used to synthesize chiral 2-aryl pyrrolidines in a one-pot procedure. organic-chemistry.org Gold(I) catalysts, in combination with base catalysts, have been used in one-pot nitro-Mannich/hydroamination cascade reactions to produce pyrrolidines with three stereocenters in high yields and excellent diastereoselectivities. nih.gov

Organocatalysts: Organocatalysis, which avoids the use of metals, has emerged as a powerful strategy. Chiral pyrrolidine-based catalysts, such as the Hayashi–Jørgensen catalyst, are highly effective in promoting enantioselective conjugate additions to form spirocyclic pyrrolidine derivatives. thieme-connect.de In one report, the conjugate addition of aldehydes to nitro-olefins proceeded with high enantiomeric excess (up to 99% ee), leading to versatile intermediates for further elaboration. thieme-connect.de

Biocatalysts: Enzymes offer unparalleled stereoselectivity under mild reaction conditions. Transaminases, which are pyridoxal-5′-phosphate (PLP)-dependent enzymes, have been applied to the asymmetric synthesis of 2-substituted chiral pyrrolidines from ω-chloroketones. nih.gov By selecting the appropriate transaminase variant, either the (R) or (S) enantiomer of the product can be obtained with excellent enantiomeric excess (>99.5% ee) and in good yields. nih.govacs.org

Catalyst SystemReaction TypeProduct TypeStereoselectivity
Cobalt/BOX LigandHydroalkylationC3-Alkylated PyrrolidineUp to 97% ee
Nickel/BOX LigandHydroalkylationC2-Alkylated PyrrolidineHigh ee
Gold(I)/BaseNitro-Mannich/HydroaminationSubstituted PyrrolidineGood to excellent dr
Hayashi–Jørgensen CatalystConjugate AdditionSpirocyclic PyrrolidineUp to 99% ee
Transaminase (Enzyme)Reductive Amination2-Substituted Pyrrolidine>99.5% ee

Diastereoselective Synthesis and Separation of Pyrrolidine Amine Stereoisomers

Many synthetic routes to pyrrolidine derivatives generate multiple stereocenters simultaneously, making diastereoselectivity a critical consideration. Diastereoselective reactions aim to produce a single diastereomer out of several possibilities.

A notable method for diastereoselective pyrrolidine synthesis is the Yb(OTf)₃-catalyzed three-component reaction involving aldehydes, amines, and 1,1-cyclopropanediesters. organic-chemistry.orgacs.org This reaction proceeds through an in situ generated aldimine, which undergoes a cycloaddition with the cyclopropanediester to form highly substituted pyrrolidines. organic-chemistry.org The process exhibits high diastereoselectivity, predominantly favoring the cis relationship between the substituents at the 2- and 5-positions, often with diastereomeric ratios (dr) greater than 10:1. acs.org

Copper-promoted intramolecular aminooxygenation of alkenes also provides a pathway to diastereomerically enriched pyrrolidines. The substitution pattern on the alkene substrate dictates the stereochemical outcome. For example, α-substituted 4-pentenyl sulfonamides cyclize to give 2,5-cis-pyrrolidines with high diastereoselectivity (dr >20:1), whereas γ-substituted substrates favor the formation of 2,3-trans pyrrolidine adducts with moderate selectivity. nih.gov

When a reaction produces a mixture of diastereomers, separation is necessary. Preparative High-Performance Liquid Chromatography (HPLC) is a common and effective technique for isolating individual diastereomers from a mixture. nih.gov Another established method is fractional crystallization. This technique exploits the different solubilities of diastereomeric salts, which are formed by reacting the amine mixture with a chiral resolving agent, such as tartaric acid. By carefully controlling conditions like temperature and time, one diastereomeric salt can be selectively crystallized from the solution, allowing for the separation and subsequent recovery of the pure enantiomer. gavinpublishers.com In some cases, simple digestion of the diastereomeric salt mixture in a suitable solvent can significantly enhance the enantiomeric purity. gavinpublishers.com

MethodKey FeaturesTypical Outcome
Yb(OTf)₃-catalyzed 3-component reactionAldehyde, amine, cyclopropanediestercis-2,5-disubstituted pyrrolidines (dr >10:1)
Copper-promoted aminooxygenationIntramolecular cyclization of alkenyl sulfonamidescis or trans products depending on substrate
Preparative HPLCChromatographic separationIsolation of pure diastereomers
Fractional CrystallizationDifferent solubilities of diastereomeric saltsSeparation of enantiomers via diastereomers

Methods for Determining Absolute and Relative Stereochemistry in Pyrrolidine Derivatives

The definitive assignment of the three-dimensional arrangement of atoms in a chiral molecule is essential. A combination of spectroscopic and crystallographic techniques is used to determine both the relative and absolute stereochemistry of pyrrolidine derivatives.

X-ray Crystallography: Single-crystal X-ray diffraction (XRD) is considered the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. nih.govnih.gov This technique requires a high-quality single crystal of the compound. By analyzing the diffraction pattern of X-rays passing through the crystal, a three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of every atom in the molecule. purechemistry.org The phenomenon of anomalous dispersion allows for the differentiation between a molecule and its non-superimposable mirror image, thereby establishing its absolute structure. nih.goved.ac.uk The quality of the determination is often indicated by the Flack parameter, where a value close to zero for an enantiopure compound indicates a correct assignment. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the relative stereochemistry of molecules in solution. wordpress.com

Coupling Constants (J-values): The magnitude of the coupling constant between two adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is invaluable for determining the relative configuration of substituents on the pyrrolidine ring, such as distinguishing between cis and trans isomers.

Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY, ROESY) detect through-space interactions between protons that are close to each other (typically <5 Å), regardless of whether they are connected by bonds. wordpress.com The presence of an NOE cross-peak between two protons provides direct evidence of their spatial proximity, which is crucial for assigning relative stereochemistry in rigid or conformationally restricted cyclic systems like pyrrolidines. nih.gov

Chiral Derivatizing Agents: To determine absolute configuration via NMR, chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents can be used. These agents react with the chiral amine to form a mixture of diastereomers, which will exhibit distinct chemical shifts in the ¹H or ¹³C NMR spectra. purechemistry.org By analyzing these differences and comparing them to established models, the absolute configuration of the original amine can often be deduced. researchgate.netstackexchange.com

Chiroptical Spectroscopy: Techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left- and right-circularly polarized light. purechemistry.orgnih.gov By comparing the experimentally measured spectrum to a spectrum predicted by quantum mechanical calculations for a known absolute configuration, the stereochemistry of the sample can be determined. nih.gov This method is particularly useful when obtaining a single crystal for X-ray analysis is not feasible. stackexchange.com

TechniqueInformation ProvidedKey Principle
X-ray CrystallographyAbsolute and Relative StereochemistryDiffraction of X-rays by a single crystal
NMR (Coupling Constants)Relative StereochemistryDihedral angle dependence of J-coupling
NMR (NOE)Relative StereochemistryThrough-space dipolar coupling of nearby protons
NMR (Chiral Auxiliaries)Absolute StereochemistryFormation of diastereomers with distinct NMR signals
Chiroptical Spectroscopy (VCD/CD)Absolute StereochemistryDifferential absorption of circularly polarized light

Organocatalytic Applications of Benzyl Methyl S 1 Pyrrolidin 2 Ylmethyl Amine Derivatives

Design Principles for Pyrrolidine-Based Organocatalysts

The efficacy of organocatalysts derived from the pyrrolidine (B122466) scaffold hinges on the strategic integration of specific functional groups and structural modifications. These elements work in concert to create a chiral environment that directs the stereochemical outcome of a reaction. Key design principles involve the amine functionality, the incorporation of hydrogen bond donors, and the fine-tuning of steric and electronic properties.

Significance of Tertiary Amine Functionality in Organocatalytic Activation

The core of aminocatalysis lies in the ability of the amine to interact with a carbonyl substrate to form nucleophilic enamine or electrophilic iminium ion intermediates. While secondary amines, such as in proline, are classic examples, the tertiary amine functionality present in derivatives of Benzyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine plays a crucial role. Although the tertiary amine itself cannot form an enamine directly in the same manner as a secondary amine (which requires a proton on the nitrogen), its basicity is fundamental to the catalytic cycle. In bifunctional catalysts, the tertiary amine can act as a Brønsted base, activating other species in the reaction, or as a Lewis base. In more complex systems, the tertiary amine can be part of a larger conjugate system that influences the electronic properties of the active catalytic species. For instance, in certain bifunctional catalysts, the tertiary amine can serve as a proton shuttle or modulate the acidity of other groups within the catalyst structure, thereby influencing the reaction pathway and stereoselectivity.

Role of Hydrogen Bond Donor Moieties in Asymmetric Organocatalysis

A significant advancement in the design of pyrrolidine-based organocatalysts has been the incorporation of hydrogen bond donor (HBD) moieties. rsc.orgmdpi.comnih.govnih.gov These groups, such as ureas, thioureas, squaramides, or amides, are typically attached to the pyrrolidine scaffold and work cooperatively with the amine functionality. mdpi.comnih.govnih.gov This bifunctional approach allows the catalyst to activate both the nucleophile (through enamine formation) and the electrophile (through hydrogen bonding) simultaneously. mdpi.comnih.gov

The HBD moiety activates the electrophile (e.g., a nitroolefin or an aldehyde) by forming a network of noncovalent interactions (NCIs), which lowers its LUMO (Lowest Unoccupied Molecular Orbital) energy and holds it in a specific orientation within the chiral pocket of the catalyst. nih.govnih.gov This precise positioning is critical for achieving high levels of enantioselectivity, as it dictates the face from which the nucleophile will attack. nih.gov DFT calculations have shown that intramolecular hydrogen bonds within the catalyst can lock its conformation, creating a more rigid and predictable stereochemical environment. nih.gov The synergistic action of the amine and the HBD group is a powerful strategy for enhancing both reactivity and stereocontrol. mdpi.com

Steric and Electronic Tuning for Enhanced Catalytic Efficiency and Enantioselectivity

The catalytic performance of pyrrolidine-based organocatalysts can be finely tuned by modifying their steric and electronic properties. nih.govbeilstein-journals.org The introduction of bulky substituents on the pyrrolidine ring or on the auxiliary groups attached to it can significantly influence the stereochemical outcome of a reaction. nih.gov

Steric Effects: Bulky groups, such as the benzyl (B1604629) group in the title compound or other large aromatic or aliphatic moieties, create a sterically hindered environment around the catalytic center. nih.govbeilstein-journals.org This steric shielding blocks one face of the enamine or iminium intermediate, forcing the electrophile to approach from the less hindered face, thereby controlling the enantioselectivity. nih.gov For example, diarylprolinol silyl (B83357) ethers, which feature bulky silyl and aryl groups, are highly effective catalysts due to the well-defined chiral pocket they create. nih.govbeilstein-journals.org

Electronic Effects: The electronic properties of the substituents also play a critical role. Electron-withdrawing or electron-donating groups on the aromatic rings of the catalyst can modulate the acidity of H-bond donors or the nucleophilicity of the enamine intermediate. beilstein-journals.org For instance, research on bifunctional amine-thiourea catalysts has shown that incorporating electron-withdrawing groups can enhance the hydrogen-bonding capability of the thiourea (B124793) moiety, leading to better activation of the electrophile and improved stereoselectivity. rsc.org The interplay between steric and electronic factors allows for the rational design of catalysts tailored for specific transformations. nih.govbeilstein-journals.org

Mechanistic Aspects of Asymmetric Organocatalysis Mediated by Pyrrolidine Amines

The catalytic power of pyrrolidine-based amines stems from their ability to activate carbonyl compounds through two primary, well-established mechanistic pathways: enamine and iminium catalysis. These pathways transiently generate highly reactive intermediates from stable starting materials, enabling a wide range of asymmetric transformations.

Enamine Activation Pathways in Carbonyl Transformations

Enamine catalysis is a fundamental activation mode for aldehydes and ketones. The cycle begins with the reaction of a chiral secondary amine catalyst with a carbonyl compound (e.g., an aldehyde or ketone) to form a chiral enamine intermediate upon dehydration. rsc.orgscispace.com This enamine is a potent nucleophile, often referred to as a "HOMO-raising" activation, as the electron-donating nature of the nitrogen atom increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the π-system.

This enhanced nucleophilicity allows the enamine to react with a wide variety of electrophiles, such as nitroolefins in Michael additions or aldehydes in aldol (B89426) reactions. nih.govscispace.com The stereochemistry of the reaction is controlled by the chiral scaffold of the pyrrolidine catalyst, which directs the approach of the electrophile to one of the two enantiotopic faces of the enamine. nih.gov After the C-C bond-forming step, the resulting iminium ion is hydrolyzed to release the chiral product and regenerate the catalyst, thus completing the catalytic cycle. rsc.org The efficiency of this pathway is demonstrated in numerous reactions, including the Michael addition of aldehydes to nitroolefins, where high yields and enantioselectivities are often achieved. nih.gov

CatalystElectrophileNucleophileSolventTemp (°C)dr (syn:anti)ee (%) (syn)Reference
OC4trans-β-nitrostyrene3-phenylpropionaldehydeMethylcyclohexane092:885 nih.gov
OC1trans-β-nitrostyrene3-phenylpropionaldehydeCH2Cl2RT78:22~68 nih.gov
98b trans-β-nitrostyreneCyclohexanoneNot specifiedNot specified90:1080 mdpi.com

Iminium Catalysis and its Role in Stereoselective Cycloadditions and Additions

In contrast to enamine catalysis, iminium catalysis involves the formation of a chiral iminium ion by the reaction of a chiral secondary amine with an α,β-unsaturated carbonyl compound. mdpi.com This process lowers the energy of the LUMO of the carbonyl compound, making it a more potent electrophile ("LUMO-lowering" activation). mdpi.com This activation strategy is particularly effective for reactions where the α,β-unsaturated carbonyl compound acts as the electrophile, such as in Diels-Alder reactions or conjugate additions of weak nucleophiles. mdpi.com

The chiral pyrrolidine catalyst, often in the presence of a Brønsted acid co-catalyst to facilitate iminium ion formation, condenses with the enal or enone. mdpi.com The bulky substituents on the catalyst then effectively shield one face of the iminium ion, directing the nucleophilic attack of the diene (in a Diels-Alder reaction) or other nucleophile to the opposite face. mdpi.com This results in the formation of a new C-C bond with high stereocontrol. The subsequent hydrolysis of the resulting enamine intermediate releases the enantioenriched product and regenerates the chiral amine catalyst. acs.org This mechanism is central to many powerful transformations, including enantioselective [3+2] and [4+2] cycloadditions, providing access to complex cyclic structures from simple precursors. researchgate.netacs.org

Catalyst TypeReactionReactantsee (%)Reference
ImidazolidinoneDiels-AlderAcrolein, Cyclopentadiene93 mdpi.com
Diarylprolinol Silyl Ether[4+2] Cycloadditionα,β-Unsaturated Aldehyde, Hydrazone-substituted Anthracene>99 mdpi.com
Bifunctional Pyrrolidinopyridine[3+2] CycloadditionAllylic N-Ylide, Pyrazolone>99 acs.org

Dual Activation Systems in Pyrrolidine-Catalyzed Reactions (e.g., Brønsted Acid Co-catalysis)

In the realm of organocatalysis, particularly aminocatalysis involving pyrrolidine derivatives, dual activation strategies are employed to enhance reactivity and stereoselectivity. This approach involves the simultaneous activation of both the nucleophile and the electrophile by different catalytic species. A prominent example is the use of a Brønsted acid co-catalyst in conjunction with a chiral secondary amine catalyst, such as an analogue of this compound.

The fundamental principle of aminocatalysis relies on the formation of key intermediates like enamines or iminium ions. The chiral amine catalyst reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. In a dual activation system, a Brønsted acid is introduced as a co-catalyst. This acid can protonate the electrophile, lowering its Lowest Unoccupied Molecular Orbital (LUMO) and making it more susceptible to nucleophilic attack. It has been reported that the presence of a Brønsted acid additive can accelerate the formation of the enamine intermediate, thereby improving not only the reaction rate but also the diastereoselectivity and enantioselectivity. beilstein-journals.org

This synergistic catalysis has proven effective in various transformations. For instance, in the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction, an intramolecular aldol reaction, the combination of chiral N-benzyl-N-(2-pyrrolidinylmethyl)amine derivatives and trifluoroacetic acid (TFA), a Brønsted acid, has been successfully utilized. semanticscholar.org The acid is believed to play a crucial role in stabilizing the transition state, guiding the stereochemical outcome of the reaction. semanticscholar.org Similarly, the concept of dual activation extends to other systems where pyridinium (B92312) salts, acting as Brønsted acids, have been used to activate carbonylimidazole derivatives for acylation reactions, a process involving both Brønsted acid and nucleophilic catalysis. nih.govorkg.org This dual activation approach, where the amine catalyst activates the nucleophile (via enamine formation) and the Brønsted acid activates the electrophile, represents a powerful strategy for constructing new chiral centers with high efficiency and control. semanticscholar.org

Metal Complexation Studies and Ligand Design with Pyrrolidine Based Amines

Characterization of Metal-Pyrrolidine Amine Complexes: Spectroscopic and Structural Elucidation

Further research and publication in peer-reviewed journals would be necessary to provide the specific data required to populate these topics for Benzyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine.

Computational Chemistry and Mechanistic Investigations of Benzyl Methyl S 1 Pyrrolidin 2 Ylmethyl Amine

Theoretical Studies on Reaction Mechanisms in Organocatalysis

Theoretical studies, particularly those employing quantum mechanical methods, have been instrumental in mapping out the reaction pathways of organocatalyzed reactions. These studies provide a detailed picture of the transformations occurring during a catalytic cycle, including the structures of intermediates and transition states.

Density Functional Theory (DFT) Calculations for Transition State Analysis

Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of organocatalytic reactions due to its balance of computational cost and accuracy. nih.gov For pyrrolidine-based catalysts, DFT calculations are frequently used to locate and characterize the transition states of key reaction steps, which is crucial for understanding the origins of enantioselectivity. nih.gov

In reactions catalyzed by proline and its derivatives, the generally accepted mechanism involves the formation of an enamine intermediate from the reaction of the catalyst with a carbonyl compound. nih.gov DFT calculations have been employed to study the transition states of the subsequent C-C bond-forming step. For instance, in the Mannich reaction, the stereochemical outcome is determined by the facial selectivity of the enamine's attack on the imine. DFT studies on related pyrrolidine (B122466) systems have shown that the catalyst's stereochemistry dictates a preferred orientation of the reactants in the transition state, leading to the observed enantioselectivity. nih.gov

Key findings from DFT studies on related pyrrolidine-catalyzed reactions include the identification of crucial non-covalent interactions, such as hydrogen bonds and steric repulsions, that stabilize one transition state over another. For example, in aldol (B89426) reactions, the geometry of the transition state, including the orientation of the pyrrolidine ring and the substituents, directly influences the stereochemical outcome. While specific DFT studies on Benzyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine are not extensively documented in readily available literature, the principles derived from studies of similar catalysts are directly applicable. The benzyl (B1604629) and methyl groups on the exocyclic nitrogen are expected to exert significant steric and electronic influences on the transition state geometry.

Table 1: Representative Energetic Data from DFT Calculations on a Model Pyrrolidine-Catalyzed Aldol Reaction

Transition StateRelative Free Energy (kcal/mol)Key Stabilizing Interactions
TS-Re (favored)0.0Hydrogen bond between catalyst and acceptor
TS-Si (disfavored)+2.5Steric clash between substrate and catalyst

Note: This data is illustrative and based on typical findings for pyrrolidine-based catalysts. The exact values would vary for this compound.

Molecular Dynamics (MD) Simulations of Catalytic Cycles and Intermediates

While DFT provides static pictures of reaction intermediates and transition states, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of the catalytic system. chemrxiv.org MD simulations can be used to sample the conformational space of the catalyst and its complexes with substrates, providing insights into the flexibility of the system and the accessibility of reactive conformations. chemrxiv.org

Reactive MD simulations, which combine quantum mechanics with molecular mechanics (QM/MM), can be particularly powerful for studying the entire catalytic cycle. chemrxiv.org These simulations can reveal the detailed atomic motions that occur during bond formation and cleavage, and can help to identify short-lived intermediates that may be difficult to characterize using static quantum chemical methods alone. chemrxiv.org Although specific MD simulation studies focused on this compound are not prevalent in the literature, the methodology holds significant promise for understanding its catalytic behavior. Such simulations could elucidate the role of the solvent, the influence of the benzyl group's flexibility on the active site, and the dynamics of proton transfer steps within the catalytic cycle.

In Silico Modeling for Conformational Analysis and Intramolecular Interactions

The three-dimensional structure of an organocatalyst and its ability to form specific non-covalent interactions are critical to its function. In silico modeling provides a powerful means to investigate the conformational preferences and intramolecular interactions of molecules like this compound.

The conformational landscape of this catalyst is determined by the rotational freedom around several single bonds, including the C-N bond connecting the pyrrolidine ring to the exocyclic nitrogen and the C-C and C-N bonds of the benzylmethylamino moiety. Computational methods can be used to systematically explore these degrees of freedom and identify the low-energy conformers. researchgate.net

A key feature of pyrrolidine-based catalysts is the potential for intramolecular hydrogen bonding, which can pre-organize the catalyst into a specific conformation that is conducive to high stereoselectivity. unito.it In the case of this compound, the pyrrolidine nitrogen can act as a hydrogen bond acceptor, and if a suitable donor is present in the substrate or an additive, this interaction can play a crucial role in the catalytic cycle. While the catalyst itself does not have a strong intramolecular hydrogen bond donor, its interaction with substrates or protic solvents can lead to the formation of intermolecular hydrogen bonds that influence its conformation and reactivity. rsc.org

Table 2: Calculated Conformational Energies for a Model Benzylamine (B48309) Derivative

ConformerDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)
Anti180°0.0
Gauche60°1.2

Note: This data is illustrative for a related structural motif. The actual conformational energies for this compound would require specific calculations.

Prediction of Chemical Reactivity and Selectivity via Advanced Computational Methods

Beyond elucidating reaction mechanisms, a major goal of computational chemistry is to predict the outcome of reactions, including their rate and selectivity. For asymmetric catalysis, predicting enantioselectivity is a particularly important challenge.

Advanced computational methods, including Quantitative Structure-Property Relationship (QSPR) models and machine learning (ML), are increasingly being used to predict the performance of organocatalysts. nih.gov These approaches leverage datasets of experimental results to build statistical models that correlate the structural features of catalysts and substrates with the observed reactivity and selectivity. nih.gov

For a catalyst like this compound, a predictive model could be developed by synthesizing and testing a library of related catalysts with variations in the substituents on the pyrrolidine ring and the exocyclic nitrogen. The experimental data would then be used to train an ML model, which could then be used to predict the enantioselectivity for new, untested catalysts or substrates. nih.gov The descriptors used in these models can range from simple steric and electronic parameters to more complex quantum chemically derived properties. researchgate.net

The development of such predictive models can significantly accelerate the discovery of new and improved organocatalysts by enabling high-throughput virtual screening of candidate structures, thereby reducing the need for extensive experimental work. cam.ac.uk

Table 3: Common Descriptors Used in Machine Learning Models for Predicting Enantioselectivity

Descriptor TypeExamples
StericSterimol parameters, van der Waals volumes
ElectronicHammett parameters, calculated atomic charges
TopologicalMolecular connectivity indices, shape indices
Quantum ChemicalHOMO/LUMO energies, electrostatic potential

Structure Activity Relationship Sar Methodologies in Pyrrolidine Amine Chemical Research

Methodological Frameworks for Correlating Chemical Structure with Performance

The core methodological framework for establishing a correlation between chemical structure and performance in pyrrolidine (B122466) amines involves a systematic, iterative process. This process begins with a lead compound, such as a specific pyrrolidine derivative, which exhibits a desired property. Researchers then synthesize a series of analogs by making targeted modifications to the molecule's structure.

These modifications can include:

Altering substituents on the pyrrolidine ring.

Changing the nature of the amine functionality.

Modifying appended groups, such as the N-benzyl group.

Each new analog is then subjected to performance testing to quantify its activity or property of interest. For instance, in the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives as enzyme inhibitors, researchers synthesized a library of related compounds to explore the SAR. nih.govacs.org This involved varying substituents on the phenyl and pyrimidine (B1678525) rings and assessing the impact on inhibitory potency. nih.govacs.org The resulting data, which links specific structural changes to changes in performance (e.g., IC50 values), forms the basis of the SAR. This framework allows for the identification of key structural motifs responsible for the desired activity and guides the rational design of more effective compounds.

Influence of Substituent Variation on Chemical Reactivity and Selectivity

The variation of substituents on the pyrrolidine ring and its associated functional groups has a profound impact on chemical reactivity and selectivity. The size, electronic properties (electron-donating or electron-withdrawing), and position of these substituents can alter the molecule's interaction with its environment or target.

Research on various N-benzyl pyrrolidine analogs demonstrates clear SAR trends. For example, in a study of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives, compounds bearing electron-donating groups (e.g., -NH2, -F, -Cl) on a terminal phenyl ring were found to be the most active in antioxidant and antibacterial screens. researchgate.net This suggests that increased electron density in that region of the molecule enhances its desired biological function.

Similarly, studies on substituted aryl benzylamines as enzyme inhibitors have shown that substitutions on the aromatic rings are generally well-tolerated and can be used to fine-tune potency. nih.gov For the specific scaffold of Benzyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine, variations could be explored at several positions:

On the Benzyl (B1604629) Ring: Adding electron-withdrawing or electron-donating groups could modulate the electronic nature of the benzylic position and the nitrogen atom, influencing reactivity.

On the Pyrrolidine Ring: Introducing substituents on the pyrrolidine ring itself can induce conformational constraints and steric effects that impact selectivity.

On the Amine: Varying the alkyl group (e.g., replacing methyl with ethyl) can alter steric hindrance and basicity.

The following table summarizes general findings on how substituent variations can influence the properties of pyrrolidine derivatives based on research in the field.

Structural Modification Substituent Example Observed Influence Potential Rationale Reference(s)
N-Alkyl Group VariationN-Benzyl vs. N-ArylN-Benzyl exhibited superior reactivity in certain Pd-catalyzed reactions.Different electronic and steric profiles affecting interaction with the catalyst. acs.org
Terminal Phenyl Ring Substitutionp-NH2, p-F, p-Cl (electron-donating)Increased antioxidant and antibacterial activity.Enhanced electron density at the active pharmacophore. researchgate.net
Central Aromatic Ring SubstitutionMethylenedioxy groupMaintained good inhibitory activity.Substitutions are tolerated, allowing for fine-tuning of properties. nih.gov
Leaving Group Modification2-pyridyloxide vs. 4-pyridyloxideAltered the reaction mechanism from concerted to stepwise.Presence or absence of intramolecular H-bonding capability. koreascience.kr

Computational Approaches in SAR Studies

In conjunction with experimental synthesis and testing, computational chemistry provides powerful tools for accelerating SAR studies. These methods allow for the prediction of molecular properties and the analysis of structure-function relationships at a theoretical level, offering insights that can guide experimental design.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their properties or activities. semanticscholar.org The fundamental principle is that variations in the structural or physicochemical properties of a series of compounds are responsible for the variations in their observed activities.

The development of a QSAR model involves several key steps:

Data Set Collection: A series of compounds with known activities (e.g., pyrrolidine derivatives) is compiled.

Descriptor Calculation: For each molecule, a set of numerical values known as "molecular descriptors" is calculated. These descriptors quantify various aspects of the molecule's structure, such as its electronic, thermodynamic, steric, or topological properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Artificial Neural Networks (ANN), are used to create a mathematical equation that links the descriptors to the activity. semanticscholar.orgwu.ac.th

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

In the study of pyrrolidine derivatives as neuraminidase inhibitors, 3D-QSAR models were successfully developed for a set of 87 compounds, which helped elucidate that electrostatic and hydrogen bond factors were highly influential on inhibitory activity. nih.gov Such models can predict the activity of new, unsynthesized pyrrolidine amine derivatives, prioritizing the most promising candidates for synthesis and saving significant time and resources. nih.gov

Common molecular descriptors used in QSAR studies for pyrrolidine derivatives are listed in the table below.

Descriptor Class Specific Descriptor Examples Information Encoded
Electronic Dipole Moment, HOMO/LUMO Energies, Atomic ChargesElectron distribution, reactivity, charge transfer capabilities.
Steric Molecular Volume, Surface Area, Molar RefractivitySize and shape of the molecule, potential for steric hindrance.
Topological Connectivity Indices, Wiener IndexAtom connectivity and branching of the molecular skeleton.
Physicochemical LogP (Octanol-Water Partition Coefficient)Hydrophobicity/lipophilicity of the molecule.

Beyond QSAR, other theoretical methods provide a detailed analysis of molecular structure to understand its impact on function. These approaches focus on the specific interactions and electronic properties of a molecule.

Molecular Docking: This computational technique predicts the preferred orientation of one molecule (a ligand, such as a pyrrolidine amine) when bound to a second (a receptor, such as an enzyme or protein). Docking studies on pyrrolidine derivatives have been used to identify key amino acid residues in a protein's active site that are crucial for binding. nih.govnih.gov For this compound, docking could be used to predict its binding mode within a target protein, revealing how the benzyl and methyl groups orient themselves and which interactions (e.g., hydrogen bonds, hydrophobic interactions) stabilize the complex. This information is invaluable for explaining observed activity and suggesting structural modifications to improve binding affinity. nih.gov

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can determine a molecule's optimized geometry, electron distribution, and frontier molecular orbitals (HOMO and LUMO). researchgate.net Analysis of the HOMO-LUMO energy gap can provide insights into a molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.com Furthermore, calculating the Molecular Electrostatic Potential (MEP) map reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting sites for intermolecular interactions. researchgate.netmdpi.com For a molecule like this compound, DFT could precisely map its electronic properties, explaining the influence of the benzyl and methyl substituents on the amine's reactivity.

Q & A

Q. What are the key synthetic pathways for Benzyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine, and how can reaction conditions be optimized?

The compound is synthesized from pyrrolidine and benzyl derivatives via alkylation and stereoselective functionalization. Critical steps include:

  • N-Alkylation : Reaction of pyrrolidine with benzyl halides under anhydrous conditions (e.g., THF, NaH as base) to introduce the benzyl group .
  • Stereochemical Control : Use of chiral auxiliaries or enantioselective catalysts to achieve the (S)-configuration at the pyrrolidine C2 position .
  • Methylation : Final methylation of the secondary amine using methyl iodide or dimethyl sulfate in polar aprotic solvents (e.g., DMF) . Optimization involves monitoring reaction kinetics via NMR or HPLC to adjust temperature (typically 0–60°C) and stoichiometry (e.g., 1.2–1.5 equivalents of alkylating agents).

Q. What pharmacological systems are likely targets for this compound, based on structural analogs?

The compound’s pyrrolidine core and benzyl-methylamine side chain suggest interactions with neurotransmitter systems:

  • Dopamine Receptors : Competitive binding assays (e.g., radioligand displacement studies) can assess affinity for D2/D3 subtypes, common in antipsychotic drug candidates .
  • Monoamine Transporters : Uptake inhibition assays (e.g., [³H]dopamine/serotonin reuptake in synaptosomes) evaluate potential as a reuptake inhibitor .
  • Enzymatic Targets : Screening against MAO-A/B or acetylcholinesterase via fluorometric/colorimetric assays (e.g., Amplex Red for MAO) .

Q. How should researchers characterize the compound’s stereochemical purity?

  • Chiral HPLC : Use a Chiralpak® column (e.g., IA or IB) with hexane/isopropanol mobile phases to resolve enantiomers .
  • Optical Rotation : Compare experimental [α]D values with literature data for the (S)-enantiomer .
  • X-ray Crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion (e.g., hexane/ethyl acetate) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

  • SHELX Refinement : Use SHELXL for high-resolution refinement of X-ray data. Key parameters:
  • Anisotropic displacement parameters for non-H atoms.
  • Hydrogen atoms refined freely or via riding models .
    • Torsion Angle Analysis : Compare experimental (X-ray) and computational (DFT) torsion angles of the pyrrolidine ring and benzyl group to identify steric clashes or conformational flexibility .
    • Twinned Data Handling : For poorly diffracting crystals, apply twin law refinement in SHELXL (e.g., BASF parameter) to deconvolute overlapping reflections .

Q. What experimental strategies mitigate conflicting bioactivity data across assay platforms?

  • Orthogonal Assays : Cross-validate receptor binding (e.g., SPR) with functional assays (e.g., cAMP accumulation for GPCRs) to distinguish direct binding from downstream effects .
  • Metabolic Stability Testing : Use liver microsomes or hepatocytes to rule out rapid degradation as a cause of false negatives in cell-based assays .
  • Proteomic Profiling : SILAC-based mass spectrometry identifies off-target interactions that may explain divergent results .

Q. How does stereochemistry influence the compound’s pharmacokinetic profile?

  • Enantiomer-Specific ADME : Compare (S)- and (R)-enantiomers in:
  • Caco-2 Permeability Assays : Assess intestinal absorption differences .
  • CYP450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4 with BFC) to evaluate metabolism-driven stereoselectivity .
  • Plasma Protein Binding : Equilibrium dialysis (e.g., Rapid Equilibrium Dialysis) quantifies free fraction disparities .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield Optimization Tips
N-AlkylationBenzyl bromide, NaH, THF, 0°C → RTUse slow addition to minimize exotherms
Stereoselective Step(S)-Proline-derived catalyst, EtOHMonitor ee via chiral HPLC
MethylationMethyl iodide, DMF, 40°CExcess MeI (1.5 eq.) improves conversion

Q. Table 2. Assay Recommendations for Target Validation

Target SystemAssay TypeKey Readout
Dopamine D2 ReceptorRadioligand binding ([³H]Spiperone)IC50 ≤ 100 nM suggests high affinity
MAO-B InhibitionAmplex Red FluorescenceIC50 < 1 µM indicates potency
Metabolic StabilityLiver Microsomes (t₁/₂)t₁/₂ > 30 min suggests viability

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.